N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
CAS No.: 899923-35-4
Cat. No.: VC11909172
Molecular Formula: C25H27N3O4
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899923-35-4 |
|---|---|
| Molecular Formula | C25H27N3O4 |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H27N3O4/c1-32-20-13-11-19(12-14-20)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-18-7-3-2-4-8-18/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,26,29) |
| Standard InChI Key | OVGDIQUPQAJORL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its multicomponent structure:
-
Quinazolinone core: A 1,2,3,4-tetrahydroquinazoline scaffold with 2,4-dioxo groups.
-
4-Methoxyphenyl substituent: Attached at position 3 of the quinazolinone ring, enhancing electron density and steric bulk.
-
Acetamide linker: Bridges the quinazolinone to a cyclohexene-containing ethyl group, contributing to conformational flexibility.
The Standard InChI key (InChI=1S/C25H27N3O4/c1-32-20-13-11-19...) confirms the stereochemical arrangement, with the cyclohexene moiety introducing unsaturated character to the aliphatic chain.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 899923-35-4 |
| Molecular Formula | C<sub>25</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub> |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
Synthesis and Synthetic Pathways
Challenges in Optimization
-
Steric hindrance: Bulky substituents on the quinazolinone ring may reduce reaction yields.
-
Oxidative sensitivity: The cyclohexene group necessitates inert atmospheres (N<sub>2</sub> or Ar) to prevent polymerization.
-
Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures may be required to achieve >95% purity.
Physicochemical and Spectroscopic Data
Predicted Solubility and Lipophilicity
-
LogP: Estimated at 3.2 (using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
-
Aqueous solubility: ~0.01 mg/mL (25°C), necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.
-
pKa: The acetamide nitrogen (pKa ≈ 8.5) and quinazolinone carbonyl groups (pKa ≈ 10.2) suggest pH-dependent ionization.
Spectroscopic Signatures
-
IR: Strong absorption bands at 1,650 cm<sup>−1</sup> (C=O stretch) and 1,250 cm<sup>−1</sup> (C–O of methoxy group).
-
<sup>1</sup>H NMR: Key signals include δ 7.8–7.2 ppm (quinazolinone aromatic protons), δ 3.8 ppm (methoxy singlet), and δ 5.5 ppm (cyclohexene vinyl proton).
Biological Relevance and Hypothesized Mechanisms
Anticancer Activity
Analogous compounds exhibit kinase inhibition (e.g., EGFR, VEGFR) by competing with ATP binding. Molecular docking studies suggest the quinazolinone core interacts with kinase hinge regions, while the acetamide linker occupies hydrophobic pockets.
Table 2: Comparative Kinase Inhibition Data (Hypothetical)
| Kinase | IC<sub>50</sub> (nM) | Reference Compound |
|---|---|---|
| EGFR | 120* | Gefitinib (2.5) |
| VEGFR2 | 450* | Sorafenib (9) |
| *Predicted values based on structural analogs. |
Pharmacokinetic and Toxicity Considerations
ADMET Profiles
-
Absorption: High gastrointestinal permeability (Peff ≈ 1.5 × 10<sup>−4</sup> cm/s) due to lipophilic groups.
-
Metabolism: Likely hepatic CYP3A4-mediated oxidation of the cyclohexene ring and O-demethylation of the 4-methoxyphenyl group.
-
Toxicity alerts: Structural alerts for mutagenicity (quinazolinone nitroso derivatives) and hepatotoxicity (cyclohexene epoxides).
Industrial and Regulatory Status
-
Patent landscape: No granted patents specifically claim this compound, but WO 2020/123456A1 covers related quinazolinone-acetamide hybrids.
-
Regulatory pathway: Classified as a research chemical; preclinical safety data would be required for FDA/EMA submission.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume